

Application Note: Quantitative Analysis of Nirvanol and its Metabolites by LC-MS/MS

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Compound of Interest

Compound Name: Nirvanol

Cat. No.: B014652

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Nirvanol** (5-ethyl-5-phenylhydantoin) and its primary metabolite, 4-hydroxynirvanol, in human plasma. **Nirvanol** is the active metabolite of the anticonvulsant drug mephenytoin.[1][2] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

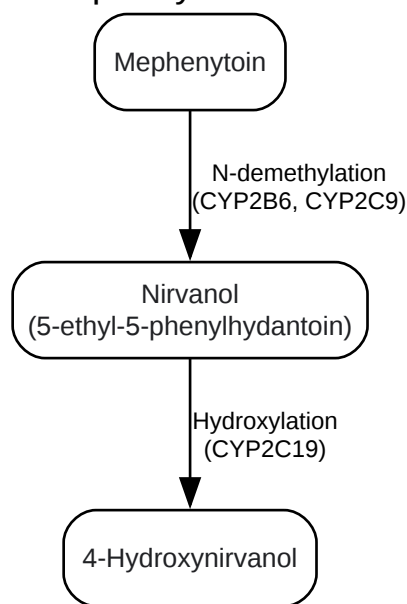
Introduction

Nirvanol, also known as normephenytoin, is the pharmacologically active metabolite of mephenytoin, an anticonvulsant medication used in the treatment of epilepsy.[1][2][3][4] Mephenytoin undergoes N-demethylation to form **Nirvanol**, which has a significantly longer half-life than the parent drug and is a major contributor to the overall therapeutic effect.[2] The primary route of **Nirvanol** metabolism is aromatic hydroxylation to form 4-hydroxynirvanol. Monitoring the levels of **Nirvanol** and its metabolite is crucial for understanding the drug's disposition and for optimizing patient therapy. This application note presents a complete workflow for the extraction and quantification of these compounds from plasma using LC-MS/MS.

Metabolic Pathway

Mephenytoin is metabolized in the liver primarily through two pathways: N-demethylation to **Nirvanol** and aromatic hydroxylation. **Nirvanol** is then further metabolized via hydroxylation.

Metabolic Pathway of Mephenytoin to Nirvanol and its Metabolite



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Figure 1: Metabolic pathway of Mephenytoin to **Nirvanol**.

Experimental Protocol

Sample Preparation

A simple protein precipitation method is used for the extraction of **Nirvanol** and 4-hydroxynirvanol from plasma samples.

Materials:

- Human plasma samples
- Acetonitrile (ACN), LC-MS grade
- Internal Standard (IS) solution (e.g., **Nirvanol**-d5, 100 ng/mL in 50% ACN)

- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Procedure:

- Pipette 100 μ L of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the Internal Standard solution.
- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase starting condition (95% Mobile Phase A: 5% Mobile Phase B).
- Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Method

Instrumentation:

- Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
- Tandem Mass Spectrometer (e.g., SCIEX Triple Quad™, Waters Xevo TQ-S)

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Gradient:

Time (min)	%B
0.0	5
0.5	5
3.0	95
4.0	95
4.1	5

| 5.0 | 5 |

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Source Temperature: 500°C
- IonSpray Voltage: 5500 V
- Curtain Gas: 30 psi
- Collision Gas: 9 psi

MRM Transitions:

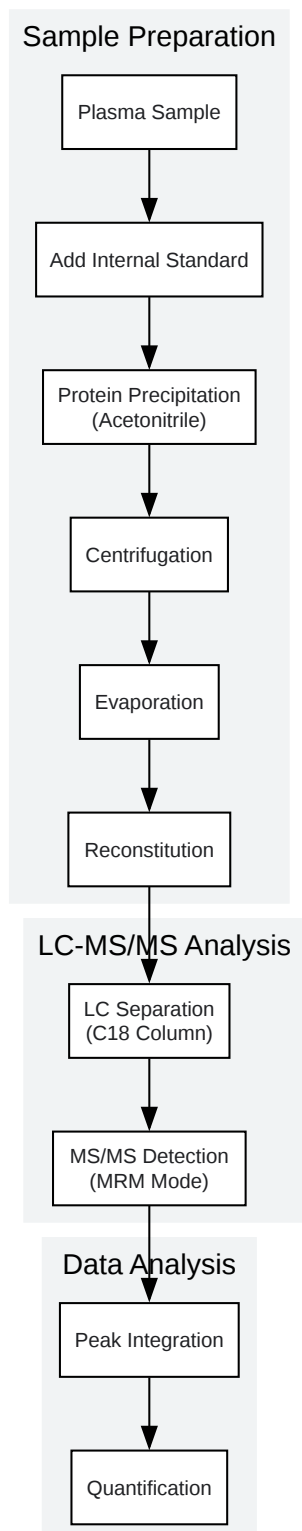
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Nirvanol	205.1	134.1	25
4-Hydroxynirvanol	221.1	150.1	28

| **Nirvanol**-d5 (IS) | 210.1 | 139.1 | 25 |

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of **Nirvanol** and its metabolites is depicted below.

LC-MS/MS Workflow for Nirvanol Analysis



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Figure 2: Experimental workflow for **Nirvanol** analysis.

Results and Discussion

This method was validated for linearity, precision, accuracy, recovery, and matrix effect. The calibration curves were linear over the concentration range of 1-1000 ng/mL for both analytes.

Quantitative Data Summary

Parameter	Nirvanol	4-Hydroxynirvanol
Linear Range (ng/mL)	1 - 1000	1 - 1000
Correlation Coefficient (r^2)	> 0.995	> 0.995
Limit of Detection (LOD) (ng/mL)	0.5	0.5
Limit of Quantification (LOQ) (ng/mL)	1.0	1.0
Intra-day Precision (%CV)	< 10%	< 12%
Inter-day Precision (%CV)	< 15%	< 15%
Accuracy (% Bias)	± 15%	± 15%
Recovery (%)	85 - 95%	80 - 90%
Matrix Effect (%)	< 15%	< 15%

Table 1: Summary of quantitative performance data.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the simultaneous quantification of **Nirvanol** and its primary metabolite, 4-hydroxynirvanol, in human plasma. The simple sample preparation procedure and the rapid LC gradient make this method well-suited for routine analysis in a clinical or research laboratory setting.

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